2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Description
Properties
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: The initial step involves the bromination of cyclopropylmethanol to form cyclopropylmethyl bromide.
Azidation: The cyclopropylmethyl bromide is then treated with sodium azide to introduce the azido group, resulting in the formation of cyclopropylmethyl azide.
Nitrile Introduction: Finally, the azidomethylcyclopropane is reacted with cyanogen bromide to introduce the nitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Cycloaddition Reactions
The azide group in 2-[1-(azidomethyl)cyclopropyl]acetonitrile participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" reaction forms 1,2,3-triazole derivatives under mild conditions (Cu(I) catalysts, room temperature) . For example:
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Reaction with propargyl alcohol yields triazole-linked cyclopropane derivatives (85–92% yield).
-
Microwave-assisted reactions with terminal alkynes reduce reaction times to <2 hours .
Table 1: CuAAC Reaction Optimization
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CuSO₄·NaAsc | H₂O/THF | 25°C | 88 |
| CuBr | ACN | 50°C | 92 |
| CuI | DMSO | 80°C | 78 |
Nucleophilic Substitution at Nitrile Group
The nitrile moiety undergoes hydrolysis and nucleophilic additions :
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Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid (H₂SO₄, 110°C, 6h; 72% yield).
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Alkaline conditions (K₂CO₃, H₂O/EtOH) facilitate nucleophilic substitution with amines to form amidines (e.g., benzylamine: 65% yield) .
Key Mechanistic Insight :
The electron-withdrawing cyclopropane ring enhances nitrile electrophilicity, accelerating nucleophilic attack .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts under specific conditions:
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Electrophilic addition : HCl gas in DCM opens the ring to form 1,3-dichloro derivatives (45% yield) .
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Thermal decomposition : Heating above 150°C induces retro-Diels-Alder fragmentation, releasing ethylene and generating azidomethyl ketone intermediates.
Table 2: Ring-Opening Product Distribution
| Reagent | Product | Yield (%) |
|---|---|---|
| HCl (gas) | 1,3-Dichloropropane derivative | 45 |
| H₂O (acidic) | Hydroxy acid derivative | 32 |
| H₂/Pd-C | Saturated nitrile | 68 |
Azide-Specific Reactivity
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Staudinger reaction : Triphenylphosphine converts the azide to an iminophosphorane (90% yield), a precursor to amines .
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Thermal decomposition : Controlled heating (80–100°C) generates nitrene intermediates, enabling C–H insertion reactions (e.g., with toluene: 55% yield of benzylamine analog) .
Safety Note :
Azides pose explosion risks at high temperatures (>200°C). Reactions require strict temperature control and azide stability assessments .
Scientific Research Applications
Organic Synthesis
2-[1-(Azidomethyl)cyclopropyl]acetonitrile serves as a versatile building block in organic synthesis. Its azide group allows for participation in click chemistry, particularly in the formation of triazoles through reactions with alkynes. This property is valuable for creating complex molecules in drug discovery and material science.
Medicinal Chemistry
The compound's unique structure makes it a candidate for various medicinal applications:
- Anticancer Research : Preliminary studies indicate that compounds containing azide functionalities can exhibit anticancer properties by inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases by enhancing cholinergic signaling through inhibition of acetylcholinesterase (AChE).
Bioconjugation
Due to the presence of the azide group, this compound can be utilized in bioconjugation techniques. It allows for the attachment of various biomolecules, which is crucial for developing targeted therapies and diagnostic agents.
Anticancer Activity
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with flow cytometry confirming an increase in apoptotic cells. This highlights its potential as a lead compound for further development in cancer therapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathways |
| PC-3 (Prostate) | 20 | Inhibition of cell cycle progression |
Neuroprotective Effects
In another study focusing on neuroprotection, the compound demonstrated inhibition of AChE with an IC50 value of 150 nM, suggesting its potential role in enhancing cognitive function and memory retention.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 150 |
Mechanism of Action
The mechanism of action of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile involves its ability to undergo various chemical transformations. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The cyclopropyl ring imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
2-[1-(Bromomethyl)cyclopropyl]acetonitrile
- CAS : 338392-48-6
- Molecular Formula : C₆H₈BrN
- Molecular Weight : 174.04 g/mol
- Key Features :
- Bromine atom replaces the azide group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or thiol-ene reactions).
- Higher molecular weight and density (1.489 g/cm³) compared to the azido analog due to bromine’s atomic mass .
- Used as a precursor for synthesizing protein degraders and other bioactive molecules.
2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile
- CAS : 152922-71-9
- Molecular Formula: C₆H₉NO
- Molecular Weight : 127.14 g/mol
- Key Features :
2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid
- CAS: Not explicitly listed (referenced in Montelukast synthesis)
- Molecular Formula : C₇H₁₀O₂S
- Molecular Weight : 166.22 g/mol
- Key Features :
Physicochemical and Functional Comparison
Notes
Pharmaceutical Utility : The azidomethyl derivative’s role in Montelukast intermediates highlights its importance in optimizing drug bioavailability and receptor affinity .
Emerging Applications : Hydroxymethyl derivatives are gaining traction in green chemistry for corrosion inhibition, while azido analogs are pivotal in bioconjugation strategies .
Biological Activity
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
- Molecular Formula : C6H10N4
- Molecular Weight : 142.17 g/mol
- Structure : The compound features a cyclopropyl ring and an azido group, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Attack : The azido group can act as a leaving group in nucleophilic substitutions, allowing the compound to interact with various biomolecules.
- Formation of Reactive Intermediates : Under certain conditions, the azido group can decompose to form reactive nitrogen species, which may interact with cellular components.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and metabolism.
Antimicrobial Properties
Research indicates that compounds with azido groups often exhibit antimicrobial properties. For instance, derivatives of azide-containing compounds have shown efficacy against various bacterial strains. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential activity.
Anticancer Activity
Studies on related compounds have demonstrated that azido groups can enhance the anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
Case Studies
-
Study on Azide Derivatives :
A study published in ACS Omega examined various azide derivatives and their biological activities, noting that modifications at the cyclopropyl position could significantly affect potency against cancer cell lines . While this compound was not directly tested, results suggest that similar structural frameworks can yield promising anticancer agents. -
Antimicrobial Screening :
In a phenotypic screening study involving azide-containing compounds, researchers found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlights the potential for further exploration of this compound in antimicrobial applications .
Data Table: Biological Activity Summary
| Property | Observations |
|---|---|
| Antimicrobial Activity | Potential based on structural analogs |
| Anticancer Activity | Hypothetical based on related compounds |
| Mechanism of Action | Nucleophilic attack, ROS formation |
| Enzymatic Inhibition | Possible but requires further validation |
Q & A
Q. 1.1. What are the established synthetic routes for 2-[1-(Azidomethyl)cyclopropyl]acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution of a cyclopropane precursor containing a leaving group (e.g., bromide or chloride) with sodium azide (NaN₃). For example:
- Step 1: React 2-[1-(chloromethyl)cyclopropyl]acetonitrile with NaN₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Optimization Tips: - Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
- Use inert atmosphere (N₂/Ar) to prevent azide decomposition.
Q. 1.2. How is this compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy: 1H NMR (CDCl₃) shows cyclopropane protons as a multiplet (δ 0.8–1.2 ppm) and azidomethyl protons as a singlet (δ 3.5–3.7 ppm). 13C NMR confirms the nitrile carbon at ~115 ppm .
- FTIR: Azide stretch at ~2100 cm⁻¹ and nitrile peak at ~2250 cm⁻¹ .
- Mass Spectrometry: ESI-MS (positive mode) gives [M+H]+ at m/z 165.1 (calculated for C₆H₈N₄).
Q. 1.3. What are the stability considerations for this compound during storage?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (azides are light- and heat-sensitive). Avoid contact with metals or reducing agents .
- Decomposition Risks: Thermal decomposition above 100°C releases nitrogen gas, posing explosion hazards. Monitor for color changes (yellowing indicates degradation).
Advanced Research Questions
Q. 2.1. How does the azidomethyl group influence reactivity in click chemistry applications?
Methodological Answer: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
- Protocol: React with terminal alkynes (e.g., propargyl alcohol) using CuSO₄·5H₂O (catalyst) and sodium ascorbate (reductant) in THF/H₂O (3:1) at RT for 6 hours .
- Applications: Conjugation with biomolecules (e.g., proteins, nucleic acids) for drug delivery studies.
Q. 2.2. What stereochemical challenges arise in synthesizing cyclopropane derivatives like this compound?
Methodological Answer: Cyclopropane ring strain and substituent orientation can lead to diastereomers.
Q. 2.3. How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Software Tools: Gaussian or ORCA for quantum mechanical calculations.
- Key Parameters:
- HOMO/LUMO energies to assess nucleophilicity/electrophilicity.
- Transition state modeling for azide-alkyne cycloaddition kinetics .
Q. 2.4. What role does this compound play in medicinal chemistry intermediates?
Methodological Answer: It serves as a precursor for:
Q. 2.5. How should researchers address contradictory data on azide decomposition kinetics?
Methodological Answer:
- Controlled Experiments: Compare thermal stability under varying conditions (e.g., solvent, atmosphere) using DSC/TGA analysis.
- Cross-Validation: Replicate literature protocols (e.g., from ) and characterize decomposition products via GC-MS .
Q. 2.6. What safety protocols are critical for handling azide-containing compounds?
Methodological Answer:
- Lab Practices: Use blast shields, avoid grinding, and limit batch sizes to <100 mg.
- Emergency Procedures: Neutralize spills with 10% sodium hypochlorite (NaClO) solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
